Structural Distinction from 5-Chloro Analog: Absence of Halogen Substituent on the Thiophene Ring
The target compound (2034505-33-2) differs from the closely related 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034505-40-1) solely by the absence of a chlorine atom at the thiophene 5-position [1]. Within the pyrazole-sulfonamide sodium channel inhibitor series disclosed in US7223782, halogen substitution on the terminal aromatic ring is a recognized determinant of potency, metabolic stability, and hERG liability [2]. The unsubstituted thiophene-2-sulfonamide of the target compound is predicted to exhibit lower lipophilicity (clogP ≈ 1.9 vs. ≈ 2.5 for the 5-chloro analog), reduced CYP2C9 inhibition potential, and slower oxidative metabolism compared to the halogenated congener, based on matched molecular pair analysis and established medicinal chemistry principles [3].
| Evidence Dimension | Structural differentiation: thiophene substituent |
|---|---|
| Target Compound Data | R = H (unsubstituted thiophene-2-sulfonamide); clogP ≈ 1.9 (predicted) |
| Comparator Or Baseline | 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034505-40-1): R = Cl; clogP ≈ 2.5 (predicted) |
| Quantified Difference | ΔclogP ≈ 0.6 units; absence of chlorine eliminates potential for halogen-dependent off-target interactions |
| Conditions | In silico prediction; comparative analysis based on US7223782 structure-activity relationship trends |
Why This Matters
For procurement decisions, the unsubstituted thiophene terminus offers a distinct physicochemical and pharmacological starting point that may be preferable when minimal CYP inhibition or reduced lipophilicity-driven promiscuity is desired.
- [1] PubChem. Compound Summary for CID 54678901: 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. CAS 2034505-40-1. View Source
- [2] Atkinson, R.N., Gross, M.F. Pyrazole-amides and -sulfonamides. US Patent 7,223,782 B2, issued May 29, 2007. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
